molecular formula C9H9N B071892 5-Ethynyl-2-methylaniline CAS No. 183322-53-4

5-Ethynyl-2-methylaniline

Cat. No.: B071892
CAS No.: 183322-53-4
M. Wt: 131.17 g/mol
InChI Key: UASVPQOWYLTXIE-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methylaniline: is an organic compound with the molecular formula C9H9N It is characterized by the presence of an ethynyl group attached to the fifth carbon of a benzene ring, which also bears a methyl group at the second position and an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylaniline typically involves multi-step organic reactions. One common method includes:

    Nitration: of 2-methylaniline to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Bromination: to introduce a bromine atom at the desired position.

    Sonogashira coupling: to attach the ethynyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethynyl-2-methylaniline can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: 5-Ethynyl-2-methylaniline is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methylaniline involves its interaction with various molecular targets. The ethynyl group can participate in pi-pi interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Methylaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    5-Ethynylaniline: Lacks the methyl group, affecting its steric and electronic properties.

    2-Ethynyl-4-methylaniline: Has a different substitution pattern, leading to different reactivity and applications.

Uniqueness: 5-Ethynyl-2-methylaniline is unique due to the combination of the ethynyl, methyl, and amino groups on the benzene ring

Properties

IUPAC Name

5-ethynyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASVPQOWYLTXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596530
Record name 5-Ethynyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-53-4
Record name 5-Ethynyl-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(3-amino-4-methylphenyl)-2-methylbut-3-yn-2-ol (509 mg, 2.7 mmol) in toluene (2 mL) was treated with potassium hydroxide (1.0 g, 18 mmol) at reflux for 20 min. After cooling to rt, water and ether were added, and the layers were partitioned. The organic phase was acidified with 4 N hydrochloric acid in dioxane (700 μL). The volatile materials were removed in vacuo providing a yellow/brown solid. The solid was taken up in ether and washed with saturated sodium bicarbonate. The organic phase was dried over magnesium sulfate, filtered, and concentrated carefully to avoid loss of the moderately volatile product. Desired 5-ethynyl-2-methylaniline was isolated as an oil in quantitative yield, contaminated with 10% ether by mass. 1H NMR (400 MHz, CDCl3): 6.99 (d, 1H), 6.85 (dd, 1H), 6.81 (d, 1H), 3.61 (br s, 2H), 2.98 (s, 1H), 2.16 (s, 3H); GCMS for C9H9N: 131 (M+).
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4-(3-amino-4-methylphenyl)-2-methylbut-3-yn-2-ol
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